molecular formula C5H9NO2 B3417913 1-Aminocyclobutanecarboxylic acid CAS No. 117259-24-2

1-Aminocyclobutanecarboxylic acid

Cat. No.: B3417913
CAS No.: 117259-24-2
M. Wt: 115.13 g/mol
InChI Key: FVTVMQPGKVHSEY-UHFFFAOYSA-N
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Description

1-Aminocyclobutanecarboxylic acid: is a non-proteinogenic amino acid with the molecular formula C5H9NO2 . It is characterized by a cyclobutane ring substituted with an amino group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminocyclobutanecarboxylic acid can be synthesized through several methods:

    Intramolecular Cyclization: This method involves the cyclization of γ-substituted amino acid derivatives.

    Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.

    Cyclopropanation of Alkenes: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Aminocyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Aminocyclobutanecarboxylic acid has several scientific research applications:

Mechanism of Action

1-Aminocyclobutanecarboxylic acid exerts its effects primarily through its interaction with the NMDA receptor. It acts as an antagonist at the glycine site of the NMDA receptor, inhibiting the receptor’s activity. This interaction affects the signal transmission in the central nervous system, making it useful in studying neurological pathways and potential therapeutic targets .

Comparison with Similar Compounds

1-Aminocyclobutanecarboxylic acid can be compared with other similar compounds, such as:

    1-Aminocyclopropanecarboxylic acid: This compound has a cyclopropane ring instead of a cyclobutane ring.

    Cycloleucine: This compound has a cyclopentane ring and is used as an inhibitor of amino acid transport systems.

    1-Aminocyclohexanecarboxylic acid: This compound has a cyclohexane ring and is used in the synthesis of bioactive peptides.

Properties

IUPAC Name

1-aminocyclobutane-1-carboxylic acid
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InChI

InChI=1S/C5H9NO2/c6-5(4(7)8)2-1-3-5/h1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FVTVMQPGKVHSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
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DSSTOX Substance ID

DTXSID60176811
Record name 1-Aminocyclobutanecarboxylic acid
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Molecular Weight

115.13 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 1-Aminocyclobutanecarboxylic acid
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CAS No.

117259-24-2, 22264-50-2
Record name Cyclobutanecarboxylic acid, 1-amino-, labeled with carbon-14
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Record name 1-Amino-1-cyclobutanecarboxylic acid
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Record name 1-AMINOCYCLOBUTANE CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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